(S)-1-(6-Fluoropyridin-3-YL)ethanamine hcl
CAS No.:
Cat. No.: VC20425467
Molecular Formula: C7H10ClFN2
Molecular Weight: 176.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10ClFN2 |
|---|---|
| Molecular Weight | 176.62 g/mol |
| IUPAC Name | (1S)-1-(6-fluoropyridin-3-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H9FN2.ClH/c1-5(9)6-2-3-7(8)10-4-6;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 |
| Standard InChI Key | CHJHJHBOTVQUFH-JEDNCBNOSA-N |
| Isomeric SMILES | C[C@@H](C1=CN=C(C=C1)F)N.Cl |
| Canonical SMILES | CC(C1=CN=C(C=C1)F)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure centers on a pyridine ring substituted with fluorine at position 6 and an ethanamine group at position 3. The stereochemistry of the ethanamine side chain is defined by the (S)-configuration, which influences its interactions with chiral biological targets. The hydrochloride salt form enhances solubility, a critical factor for in vitro and in vivo applications.
Key Structural Features:
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Pyridine Core: A six-membered aromatic ring with one nitrogen atom, providing a platform for electronic modulation via fluorine substitution.
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Fluorine Substituent: The electronegative fluorine atom at position 6 alters electron density, affecting reactivity and intermolecular interactions.
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Ethanamine Side Chain: The (S)-configured amine group contributes to stereoselective binding, particularly in enzyme or receptor interactions.
Molecular Data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 176.62 g/mol |
| CAS Number (S-form) | 1956437-46-9 |
| SMILES Notation | CC@@HC1=CN=C(C=C1)F.Cl |
The isomeric SMILES notation highlights the chiral center, denoted by the @@ symbol, which distinguishes it from the (R)-enantiomer.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of (S)-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride typically proceeds through a multi-step route:
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Fluoropyridine Formation: Introduction of fluorine to pyridine via halogen exchange or direct fluorination.
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Ethanamine Attachment: Nucleophilic substitution or reductive amination to introduce the ethanamine group.
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Chiral Resolution: Separation of enantiomers using chiral catalysts or chromatography to isolate the (S)-form.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Reaction conditions are optimized for temperature (often 50–80°C), solvent polarity (e.g., acetonitrile or dichloromethane), and catalyst selection (e.g., palladium for cross-coupling) .
Industrial Manufacturing
Large-scale production emphasizes cost efficiency and purity. Continuous flow reactors and automated purification systems are employed to achieve yields exceeding 85%. Key challenges include minimizing racemization during salt formation and ensuring residual solvent levels comply with regulatory standards.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt form confers high water solubility (>50 mg/mL at 25°C), facilitating formulation for biological assays. The compound remains stable under ambient conditions but degrades upon prolonged exposure to light or acidic environments (pH < 3).
Thermal Properties:
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Decomposition Temperature | >200°C (estimated) |
The absence of a reported melting point suggests decomposition precedes melting, a common trait in hydrochloride salts.
Pharmacological Research and Mechanisms
Receptor Agonist Activity
In a 2022 study, structurally analogous compounds featuring the 6-fluoropyridin-3-yl moiety demonstrated potent agonism at dopamine (D2L, D3) and serotonin (5-HT1A) receptors. For example, compound 34c (a piperazine derivative) exhibited EC50 values of 1.4 nM (5-HT1A), 3.3 nM (D2L), and 10.0 nM (D3), with maximal efficacy () exceeding 50% in all cases . These findings suggest that (S)-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride could serve as a precursor for neuroactive agents targeting mood disorders or Parkinson’s disease.
Metabolic Stability
Comparative pharmacokinetic studies in SD rats revealed a half-life () of 85.5 minutes for 34c, significantly longer than testosterone (0.9 minutes), indicating favorable metabolic stability . The fluorine atom likely reduces oxidative metabolism by cytochrome P450 enzymes, a hypothesis supported by similar fluorinated compounds.
Applications in Scientific Research
Medicinal Chemistry
The compound’s scaffold is utilized in:
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Lead Optimization: Introducing fluorinated groups to improve drug-like properties (e.g., lipophilicity, bioavailability).
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Protease Inhibition: Fluorine’s electronegativity enhances hydrogen bonding with enzyme active sites.
Material Science
As a fluorinated building block, it contributes to:
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Liquid Crystals: Modulating dielectric anisotropy for display technologies.
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Polymer Additives: Enhancing thermal stability in fluoropolymers.
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